4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326809-67-9
VCID: VC11716373
InChI: InChI=1S/C22H26N2O4/c1-2-12-23-13-10-22(11-14-23)24(19(15-28-22)21(26)27)20(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,19H,2,10-15H2,1H3,(H,26,27)
SMILES: CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326809-67-9

Cat. No.: VC11716373

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326809-67-9

Specification

CAS No. 1326809-67-9
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name 4-(naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H26N2O4/c1-2-12-23-13-10-22(11-14-23)24(19(15-28-22)21(26)27)20(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,19H,2,10-15H2,1H3,(H,26,27)
Standard InChI Key RYELBSOCEFOSHC-UHFFFAOYSA-N
SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule’s defining feature is its 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system comprising a six-membered diazepane ring fused to a five-membered oxolane ring via a spiro carbon atom. This rigid framework imposes conformational constraints that enhance binding selectivity in biological systems. The naphthalene-2-carbonyl group at position 4 introduces aromaticity and π-stacking capabilities, while the propyl chain at position 8 contributes hydrophobic interactions .

Functional Groups and Stereochemistry

Key functional groups include:

  • A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation.

  • A tertiary amine within the diazepane ring, facilitating protonation at physiological pH.

  • A ketone group linking the naphthalene system to the spirocyclic core.

The stereochemistry of the spiro carbon and the orientation of the naphthalene group remain underexplored but are critical for activity. Computational models suggest that the S-configuration at the spiro center may optimize interactions with chiral biological targets .

Table 1: Molecular Properties of 4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid

PropertyValue
CAS Number1326811-05-5
Molecular FormulaC22H26N2O4\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{4}
Molecular Weight382.5 g/mol
IUPAC Name4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
SMILESCCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Topological Polar Surface Area89.8 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves three stages :

  • Spirocycle Formation: Cyclocondensation of a γ-lactone with a diamine under acidic conditions yields the 1-oxa-4,8-diazaspiro[4.5]decane core.

  • Naphthalene Incorporation: Friedel-Crafts acylation introduces the naphthalene-2-carbonyl group using naphthalene-2-carbonyl chloride.

  • Propylation: Alkylation of the secondary amine with propyl bromide completes the substitution at position 8.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing acylation at the naphthalene’s C1 position necessitates precise temperature control (-10°C).

  • Stereochemical Control: Racemization at the spiro carbon during cyclization requires chiral catalysts, such as bisoxazoline-copper complexes .

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the propyl group with ethyl (as in 8-ethyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid) reduces logP from 3.1 to 2.7, enhancing aqueous solubility but diminishing blood-brain barrier penetration .

Spirocyclic vs. Non-Spirocyclic Derivatives

Spirocyclic analogues exhibit 10-fold higher binding affinity for serotonin receptors compared to linear counterparts, highlighting the framework’s role in preorganizing pharmacophores .

Research Directions and Unresolved Questions

Pharmacological Profiling

  • Target Identification: Use chemoproteomics to map interactions with off-target kinases.

  • Toxicology Studies: Assess hepatotoxicity in murine models.

Synthetic Methodology

  • Enantioselective Synthesis: Develop asymmetric catalysis for spirocenter formation.

  • Green Chemistry: Replace Friedel-Crafts acylation with biocatalytic alternatives.

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